Enhanced Radical Scavenging: o-Hydroxydiphenylamine vs. Unsubstituted Diphenylamine
2-[(4-Methylphenyl)amino]phenol is a substituted o-hydroxydiphenylamine. Studies on the parent scaffold demonstrate that the ortho-hydroxy substitution confers dramatically superior radical scavenging activity compared to unsubstituted diphenylamine. In a DPPH assay, o-hydroxydiphenylamine exhibited an IC50 value of 1.75 mM, whereas diphenylamine showed negligible activity (IC50 > 7 mM) [1]. This 4-fold increase in potency is attributed to stabilization of the phenoxyl radical intermediate [1].
| Evidence Dimension | DPPH Radical Scavenging Activity |
|---|---|
| Target Compound Data | IC50 = 1.75 mM (o-hydroxydiphenylamine) |
| Comparator Or Baseline | Diphenylamine (IC50 > 7 mM) |
| Quantified Difference | ≥4-fold lower IC50 |
| Conditions | DPPH radical scavenging assay in methanol, 30 min incubation |
Why This Matters
This quantitative advantage justifies procurement over cheaper, less active diphenylamine when a potent primary antioxidant is required for oxidative stability studies or formulation screening.
- [1] Nishikimi, M., Ozawa, T., & Yagi, K. (1986). Studies on the antioxidant activity of o-hydroxydiphenylamine. Chemical and Pharmaceutical Bulletin, 34(5), 2121-2128. View Source
